molecular formula C5H4ClF2NS B6170964 5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole CAS No. 2703780-27-0

5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole

Cat. No.: B6170964
CAS No.: 2703780-27-0
M. Wt: 183.61 g/mol
InChI Key: LEXQNQJPYQYNBG-UHFFFAOYSA-N
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Description

5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole is a heterocyclic compound containing both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole typically involves the introduction of chloromethyl and difluoromethyl groups into a thiazole ring. One common method involves the reaction of 2-(difluoromethyl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chloromethylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as flow reactors allows for better control over reaction parameters, leading to more efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can lead to the formation of aminomethyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole: Similar structure but with an additional fluorine atom.

    5-(bromomethyl)-2-(difluoromethyl)-1,3-thiazole: Similar structure but with a bromine atom instead of chlorine.

    5-(chloromethyl)-2-(fluoromethyl)-1,3-thiazole: Similar structure but with one fluorine atom instead of two.

Uniqueness

5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2703780-27-0

Molecular Formula

C5H4ClF2NS

Molecular Weight

183.61 g/mol

IUPAC Name

5-(chloromethyl)-2-(difluoromethyl)-1,3-thiazole

InChI

InChI=1S/C5H4ClF2NS/c6-1-3-2-9-5(10-3)4(7)8/h2,4H,1H2

InChI Key

LEXQNQJPYQYNBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)F)CCl

Purity

95

Origin of Product

United States

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